N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a benzamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-9-18(14(2)10-13)23-19(16-11-27(25,26)12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNVLUMBJOZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It was found that the compound was docked with ampicillin-ctx-m-15, suggesting that it may have potential interactions with bacterial proteins.
Mode of Action
The compound shows good binding interaction with its targets. The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring. This suggests that the compound may interact with its targets through electron transfer mechanisms.
Result of Action
The compound shows good binding interaction with its targets, which suggests that it may have potential therapeutic effects.
Biological Activity
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H18N3O3S
- Molecular Weight : 399.4386 g/mol
- CAS Number : 6226-58-0
- Structure : The compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with a thieno[3,4-c]pyrazole core can modulate various enzymatic pathways and receptor activities. This modulation can lead to significant alterations in cellular processes such as:
- Signal Transduction : The compound may influence signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : It has been noted that similar compounds can inhibit enzymes involved in cancer progression and inflammation.
Anticancer Properties
Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance:
- Case Study 1 : A study identified a related compound that demonstrated potent inhibition of cancer cell lines by inducing apoptosis through modulation of the Bcl-2 family proteins. The mechanism involved the activation of caspases leading to programmed cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that derivatives containing the thieno[3,4-c]pyrazole structure possess activity against various bacterial strains:
- Case Study 2 : A series of related compounds were tested against Staphylococcus aureus and Klebsiella pneumoniae, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .
Data Table: Biological Activity Overview
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the thieno[3,4-c]pyrazole core.
- Introduction of the dimethylphenyl group.
- Finalization through amide bond formation.
The optimization of these synthetic routes is crucial for enhancing yield and purity for further biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
(a) 4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
- Structure : A bromine atom at the 4-position of the benzamide and a 4-methylphenyl group on the pyrazole.
- Properties : Bromine increases molecular weight (MW: ~422.3) and may enhance lipophilicity compared to the unsubstituted benzamide in the target compound. Melting point (mp) data are unspecified, but analogs with halogens often exhibit higher mp due to stronger intermolecular forces .
(b) N-[2-(3,5-Dimethylphenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl]-3,4,5-Triethoxybenzamide
- Structure : Triethoxybenzamide substituent and 3,5-dimethylphenyl group on the pyrazole.
- Properties: Ethoxy groups increase solubility in polar solvents but may reduce membrane permeability.
Variations in the Heterocyclic Core
(a) (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11a)
- Structure : Thiazolo-pyrimidine core with a 2,4,6-trimethylbenzylidene group.
- Properties: Higher melting point (243–246°C) compared to typical thieno-pyrazole derivatives, likely due to extended conjugation and rigid structure. Yield: 68%, similar to many pyrazole syntheses .
- Spectroscopy : IR shows NH and CN stretches (3,436 cm⁻¹ and 2,219 cm⁻¹), while ^13^C NMR confirms aromatic and carbonyl carbons .
(b) N1-(5,5-Dioxido-2-Phenyl-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)-N2-(4-Methoxybenzyl)Oxalamide
- Structure : Oxalamide linker replaces benzamide, with a 4-methoxybenzyl group.
- Molecular weight (440.5) is higher than the target compound .
Functional Group Modifications
3,4-Dimethoxy-N-(2-(4-Methoxyphenyl)-5,5-Dioxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide
Key Research Findings
- Substituent Position Effects : 2,4-Dimethylphenyl (target) vs. 3,5-dimethylphenyl or 4-methylphenyl substitutions influence steric hindrance and electronic distribution, impacting receptor binding or crystallization.
- Functional Group Impact : Bromine (electron-withdrawing) and ethoxy (electron-donating) groups modulate solubility and metabolic stability .
- Synthesis Efficiency : Yields for heterocyclic analogs (e.g., 68% for thiazolo-pyrimidine ) suggest feasible scalability for the target compound with optimized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
